Benzo[c][1,2,5]thiadiazol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone
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Overview
Description
Benzo[c][1,2,5]thiadiazol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone is a complex organic compound that belongs to the class of benzo[c][1,2,5]thiadiazoles. These compounds are known for their diverse applications in various fields such as chemistry, biology, and materials science. The unique structure of this compound, which includes a benzo[c][1,2,5]thiadiazole core and a cyclobutyl-diazepane moiety, makes it an interesting subject for research and industrial applications.
Mechanism of Action
Target of Action
Compounds based on the benzo[c][1,2,5]thiadiazole (btz) motif have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
The mode of action of this compound involves an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group . This process is crucial for its function as a potential visible-light organophotocatalyst .
Biochemical Pathways
It’s known that btz-based compounds can act as photocatalysts, enabling organic transformations . The exact pathways would depend on the specific reactions being catalyzed.
Result of Action
The result of the compound’s action is primarily observed in its potential as a visible-light organophotocatalyst . It can enable organic transformations, which could be useful in various applications, including photovoltaics and fluorescent sensors .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of light is crucial for its function as a photocatalyst . Additionally, the compound’s optoelectronic and photophysical properties can be systematically modified by varying the donor groups while keeping the BTZ acceptor group the same .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[c][1,2,5]thiadiazol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzo[c][1,2,5]thiadiazole core through a series of cyclization reactions. This core is then functionalized with various substituents to introduce the desired functional groups.
For example, the synthesis might begin with the reaction of a suitable aromatic amine with sulfur and a halogenating agent to form the benzo[c][1,2,5]thiadiazole core. This intermediate can then be further reacted with cyclobutyl-diazepane derivatives under specific conditions to form the final product. The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Benzo[c][1,2,5]thiadiazol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. .
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions might be carried out in the presence of a catalyst and under controlled temperature and pressure conditions. Similarly, reduction reactions may require an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions might yield hydroxylated or carboxylated derivatives, while reduction reactions could produce amines or alcohols .
Scientific Research Applications
Benzo[c][1,2,5]thiadiazol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. .
Biology: In biological research, the compound is studied for its potential as a fluorescent probe or sensor. .
Medicine: The compound is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities. .
Industry: In industrial applications, the compound is used in the development of advanced materials such as polymers and coatings. .
Comparison with Similar Compounds
Benzo[c][1,2,5]thiadiazol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone can be compared with other similar compounds such as:
Benzo[c][1,2,5]thiadiazol-5-ylmethanol: This compound has a similar core structure but differs in the functional groups attached.
4,4’- (Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzoic acid: This compound is used in the development of fluorescent materials and sensors.
New alkylthienyl substituted benzo[1,2-b4,5-b′]dithiophene-based polymers: These compounds are used in the development of advanced materials for electronic applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct properties and applications compared to other similar compounds .
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-(4-cyclobutyl-1,4-diazepan-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c21-16(12-5-6-14-15(11-12)18-22-17-14)20-8-2-7-19(9-10-20)13-3-1-4-13/h5-6,11,13H,1-4,7-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWENAZOIBMFRPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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